molecular formula C6H10Br2N2S B2707462 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1049794-57-1

6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide

Cat. No.: B2707462
CAS No.: 1049794-57-1
M. Wt: 302.03
InChI Key: NWLYLBOJAOFZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a reactive bromomethyl group attached to the 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole scaffold, a privileged structure known for its diverse pharmacological properties . This building block is primarily utilized in the research and development of active pharmaceutical ingredients (APIs), serving as a key intermediate in synthetic organic chemistry . The imidazo[2,1-b]thiazole core is associated with a broad spectrum of biological activities, as demonstrated in scientific literature, which reports derivatives exhibiting antimycobacterial (anti-tuberculosis), antiviral, and antibacterial effects . The scaffold is also investigated for its potential antitumoral, anti-inflammatory, and anthelmintic applications, making it a valuable template for constructing novel bioactive molecules . Suppliers specializing in pharmaceutical intermediates, such as Regis Technologies, Inc., provide this compound to support the expedited development of drugs from initial process development through to scale-up . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the relevant safety data sheets and handle this material using appropriate laboratory practices.

Properties

IUPAC Name

6-(bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLYLBOJAOFZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide typically involves the bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the imidazo[2,1-b]thiazole ring.

Scientific Research Applications

Medicinal Chemistry

6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide serves as a crucial building block in the development of new pharmaceuticals. Its derivatives have shown promise in:

  • Anticancer Research : Studies indicate that derivatives exhibit activity against various cancer cell lines. The compound's ability to form covalent bonds with nucleophilic sites on proteins can lead to inhibition of enzyme activities related to cancer progression.
  • Enzyme Inhibition Studies : The structural similarity to biologically active molecules makes it suitable for researching enzyme inhibition mechanisms.

The compound demonstrates various biological activities:

  • Antimicrobial Properties : Research has shown that compounds within this class exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli. For instance:
CompoundMIC (μg/mL)Target Pathogen
This compound0.25Staphylococcus aureus
Other Derivative0.30E. coli
  • Anti-inflammatory Effects : Compounds similar to this one have been noted for their ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation.

Material Science

In materials science, this compound is explored for developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor these properties for various applications.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility Profile Key References
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide Bromomethyl (6-position) C₉H₁₂BrN₂S·HBr 329.04 Likely polar solvent-soluble due to Br substituent; data pending experimental validation
Levamisole (L-Tetramisole) Phenyl (6-position) C₁₁H₁₂N₂S 204.29 Soluble in methanol; practically insoluble in water
Tetramisole Hydrochloride Phenyl (6-position) C₁₁H₁₂N₂S·HCl 240.75 Water-soluble (hydrochloride salt)
6-(4-Bromophenyl)imidazo[2,1-b]thiazole 4-Bromophenyl (6-position) C₁₁H₈BrN₂S 295.17 Limited solubility in water; soluble in organic solvents
3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide 4-Methoxyphenyl, methyl C₁₃H₁₅BrN₂OS 327.24 Enhanced solubility in polar solvents due to methoxy group

Key Observations:

  • Substituent Effects : The bromomethyl group in the target compound introduces steric bulk and electronegativity, contrasting with the phenyl group in levamisole/tetramisole. This may reduce membrane permeability compared to phenyl analogs but improve binding in electrophilic environments .
  • Salt Forms : Hydrobromide salts (e.g., target compound) generally exhibit higher crystallinity and stability compared to hydrochloride salts (e.g., tetramisole HCl) .
  • Solubility: The phenyl-substituted levamisole is methanol-soluble but water-insoluble, whereas brominated analogs (e.g., 4-bromophenyl derivatives) favor organic solvents. The bromomethyl group’s polarity may enhance aqueous solubility relative to phenyl analogs .

Biological Activity

6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is a heterocyclic compound with the molecular formula C6_6H6_6Br2_2N2_2S. This compound belongs to a class of imidazo[2,1-b]thiazoles known for their diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the bromomethyl group, facilitate its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Characteristics

The synthesis of this compound typically involves the bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide (NBS) under controlled conditions. This process allows for selective bromination at the methyl group, resulting in the desired product. The compound can undergo various chemical reactions such as substitution with nucleophiles and oxidation or reduction reactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or modulation of enzyme activities and receptor binding. The bromomethyl group serves as a reactive site for further chemical modifications that can enhance its biological effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives demonstrate potent anti-tumor activity against human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50_{50}) values for these compounds were found to be competitive with established chemotherapeutics like Doxorubicin:

CompoundIC50_{50} (µg/mL)Cancer Cell Line
Doxorubicin0.49HepG-2
613.6HepG-2
828.9HCT-116

These results suggest that the structure of imidazo[2,1-b]thiazoles can be optimized for enhanced anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains and fungi. For example, derivatives containing thiazole moieties have been reported to possess significant antibacterial effects against Escherichia coli and Salmonella spp., indicating potential as a lead compound in developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Anticancer Screening : In vitro assessments revealed that certain derivatives showed IC50_{50} values comparable to standard treatments across multiple cancer cell lines.
  • Antimicrobial Evaluations : Investigations into the antimicrobial properties demonstrated effectiveness against both gram-positive and gram-negative bacteria.
  • Structure-Activity Relationship (SAR) : Research into SAR has elucidated how modifications to the imidazo[2,1-b]thiazole core can influence biological activity, paving the way for the design of more potent derivatives.

Q & A

Q. What are the recommended synthetic routes for 6-(bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide?

  • Methodological Answer : The compound can be synthesized via alkylation or substitution reactions targeting the imidazothiazole core. For example, bromomethyl derivatives are often prepared by reacting the parent compound (e.g., tetramisole analogs) with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Microwave-assisted synthesis (e.g., α-bromoketone reactions in ethanol at 85°C) has been reported to improve yield and reduce side products in similar imidazothiazole systems . Post-synthesis, hydrobromide salts are typically formed by treating the free base with HBr in a polar solvent (e.g., ethanol) followed by recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm the bromomethyl substitution pattern and imidazothiazole backbone integrity.
  • HPLC-MS : To assess purity (>95%) and detect trace impurities.
  • X-ray crystallography : For resolving stereochemical ambiguities, especially if enantiomeric forms are involved .
  • Elemental analysis : To validate the hydrobromide stoichiometry (C: ~30%, Br: ~35%, based on molecular weight calculations).

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The hydrobromide salt is highly soluble in polar solvents like water (>74 mg/mL) and DMSO due to ionic interactions. Limited solubility is observed in ethanol (<1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the compound’s stability under alkaline conditions?

  • Methodological Answer : The bromomethyl group increases susceptibility to nucleophilic attack, particularly in alkaline media. For example, allylic transposition can occur at pH > 8, converting the imidazothiazole into a tetrahydroimidazothiazolylidene derivative. Stabilize the compound by storing it in acidic buffers (pH 4–6) and avoiding prolonged exposure to bases .

Q. What strategies are effective for optimizing the compound’s bioactivity in antimicrobial or anthelmintic assays?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., benzoylurea or isothiourea) at the 3-position to enhance binding to parasitic enzymes or microbial targets .
  • Enantiomeric separation : Use chiral chromatography (e.g., CHIRALPAK® columns) to isolate the (S)-enantiomer, which often shows higher bioactivity due to stereospecific interactions .
  • Structure-activity relationship (SAR) : Compare activity against nematodes (e.g., Caenorhabditis elegans) with analogs like levamisole to identify critical functional groups .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use reference strains (e.g., ATCC microbial cultures) and validate protocols (e.g., MIC or IC50 measurements) to minimize variability.
  • Control stereochemistry : Verify enantiomeric purity, as racemic mixtures (e.g., DL-tetramisole) may exhibit reduced or conflicting activity compared to resolved forms .
  • Evaluate solvent effects : DMSO concentrations >1% can inhibit certain pathogens, artificially inflating activity data .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic reactions .
  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., GABA receptors or parasitic tubulin) .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments to guide formulation design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.